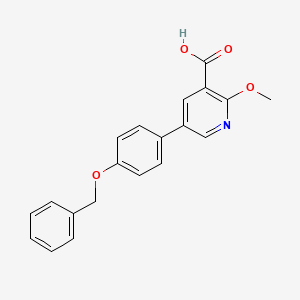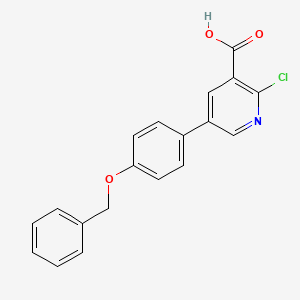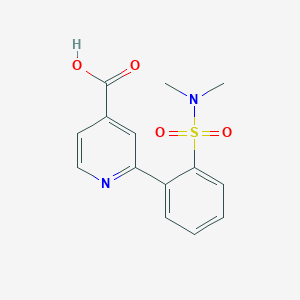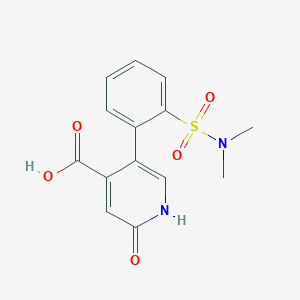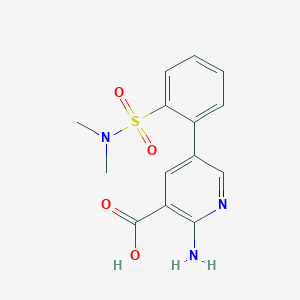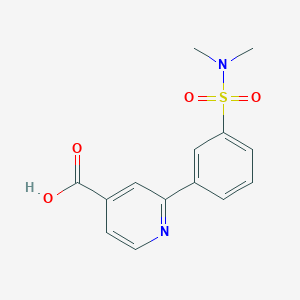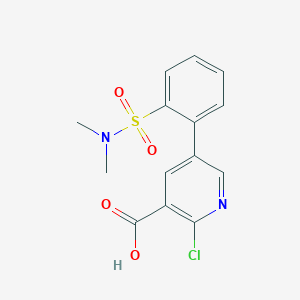
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% (3-DMSI) is a synthetic organic compound that has recently been investigated for its potential applications in the scientific research field. 3-DMSI is a derivative of isonicotinic acid, a compound that is known to possess a wide range of biological activities. In recent years, it has been studied for its potential as a drug candidate and as a tool for studying the mechanisms of action of various biological processes.
科学研究应用
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been studied for its potential as a drug candidate and as a tool for studying the mechanisms of action of various biological processes. It has been used in cell culture studies to investigate the effects of various compounds on cell viability and proliferation. It has also been used to study the effects of various drugs on the central nervous system and to investigate the mechanisms of action of various hormones.
作用机制
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not fully understood. However, it is thought to act by binding to specific receptors on the surface of cells, which then triggers a cascade of events leading to a change in the cell’s behavior. For example, 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been shown to bind to the serotonin receptor 5-HT2A, and this binding is thought to be responsible for its antidepressant effects.
Biochemical and Physiological Effects
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to have antidepressant effects and to reduce anxiety in animal models. It has also been shown to have anti-inflammatory and anti-cancer effects. In addition, it has been shown to reduce the risk of stroke and to have beneficial effects on the cardiovascular system.
实验室实验的优点和局限性
3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in solution. In addition, it has a wide range of potential applications in the scientific research field. However, it is important to note that 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% is not approved for use in humans, and therefore its use in laboratory experiments should be done with caution.
未来方向
There are several potential future directions for 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% research. One potential direction is to further investigate its potential as a drug candidate and to develop more effective and selective compounds. Another potential direction is to investigate the mechanisms of action of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% in more detail, as this could lead to the development of better treatments for various diseases. Finally, further research could be done to investigate the biochemical and physiological effects of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% and to determine its potential as a tool for studying the mechanisms of action of various biological processes.
合成方法
The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% can be achieved by a simple two-step reaction. The first step involves the reaction of isonicotinic acid with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields the desired 3-(3-N,N-Dimethylsulfamoylphenyl)isonicotinic acid, 95% product in approximately 95% yield. The second step involves the purification of the compound by recrystallization from a mixture of ethanol and water.
属性
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)13-9-15-7-6-12(13)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTMIQRMHQMWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


